molecular formula C4H9I B127507 2-Iodobutane CAS No. 513-48-4

2-Iodobutane

Cat. No.: B127507
CAS No.: 513-48-4
M. Wt: 184.02 g/mol
InChI Key: IQRUSQUYPCHEKN-UHFFFAOYSA-N
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Description

2-Iodobutane (C₄H₉I, CAS 513-48-4) is a secondary alkyl iodide with a molecular weight of 184.02 g/mol. It is a chiral molecule, existing as enantiomers (R)- and (S)-2-iodobutane, each exhibiting distinct optical activities. Its specific rotation for pure (S)-2-iodobutane is +15.90° . Structurally, the iodine atom is bonded to the second carbon of the butane chain, conferring unique steric and electronic properties. Applications include its use as a precursor in organic synthesis, a chiral probe in photodissociation studies , and a reagent in the Zeisel reaction for analyzing alkoxyl groups . Safety data indicate irritant effects and central nervous system inhibition upon exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobutane can be synthesized through the halogenation of butane. One common method involves the reaction of 2-butanol with hydroiodic acid (HI) in the presence of a dehydrating agent like phosphorus triiodide (PI3). The reaction proceeds as follows:

CH3CH2CH(OH)CH3+HICH3CH2CHI+H2O\text{CH3CH2CH(OH)CH3} + \text{HI} \rightarrow \text{CH3CH2CHI} + \text{H2O} CH3CH2CH(OH)CH3+HI→CH3CH2CHI+H2O

Industrial Production Methods: Industrial production of this compound typically involves the iodination of butane using iodine and a catalyst. The process is carried out under controlled conditions to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution (Sₙ2 Reactions)

2-Iodobutane undergoes bimolecular nucleophilic substitution (Sₙ2) with strong nucleophiles due to its relatively unhindered secondary carbon. The reaction proceeds via a concerted backside attack , leading to stereochemical inversion at the chiral center .

Key reactions and products:

Nucleophile (Nu⁻)ProductStereochemical Outcome
SH⁻ (from NaSH)(R)-2-butanethiolInversion of configuration
SEt⁻ (from NaSEt)(R)-sec-butyl ethyl sulfideInversion of configuration
CN⁻ (from NaCN)(R)-2-methylbutanenitrileInversion of configuration

Mechanistic Notes:

  • Rate follows second-order kinetics: Rate = k[this compound][Nu⁻] .

  • Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing the nucleophile .

Elimination (E2 Reactions)

In the presence of strong bases (e.g., hydroxide), this compound undergoes β-hydrogen elimination via the E2 mechanism , forming alkenes. The reaction requires an anti-periplanar alignment of the β-hydrogen and leaving group .

Products and Regiochemistry:

  • Primary product : 1-butene (via removal of a β-hydrogen from the methyl group).

  • Major product : 2-butene (Zaitsev product, more substituted alkene) .

  • Typical product ratio : ~4:1 (2-butene:1-butene) due to stability of the more substituted alkene .

Conditions Influencing Elimination vs. Substitution:

FactorFavors EliminationFavors Substitution
Base strengthStrong bases (e.g., OH⁻)Weak bases (e.g., SH⁻)
SolventPolar aprotic (e.g., THF)Polar aprotic (e.g., DMSO)
TemperatureHigh temperaturesModerate temperatures

Reaction with Metals and Redox Agents

This compound reacts with alkali metals (e.g., Na, K) to form organometallic compounds, though such reactions are less common compared to primary alkyl halides . It is flammable (flash point: 21°C) and incompatible with strong oxidizing agents .

Stereochemical Considerations

The chiral center at C2 leads to stereoselective outcomes:

  • Sₙ2 : Inversion of configuration (e.g., (S)-2-iodobutane → (R)-product) .

  • E2 : Preference for trans-alkene formation due to anti-periplanar geometry .

Scientific Research Applications

2-Iodobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and in the study of reaction mechanisms.

    Biology: It serves as a model compound in the study of halogenated hydrocarbons’ biological effects.

    Medicine: It is used in the synthesis of pharmaceuticals and in radiolabeling for imaging studies.

    Industry: It is employed in the production of agrochemicals and as a solvent in various industrial processes.

Mechanism of Action

The primary mechanism by which 2-iodobutane exerts its effects is through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new compounds with the substitution of the iodine atom by the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Isomers

1-Iodobutane (Primary Isomer)

Structural Differences : The iodine atom is bonded to the terminal carbon in 1-iodobutane, making it a primary alkyl iodide.
Physical Properties :

  • Diffusion Coefficients : At 427–428 K in helium, 2-iodobutane exhibits a 3% deviation between measured and estimated diffusivities, while 1-iodobutane shows a 1% deviation. This suggests branching reduces diffusivity predictability due to altered collision cross-sections .
  • Boiling Point : this compound (120°C) has a lower boiling point than 1-iodobutane (130°C), reflecting weaker van der Waals forces in the branched isomer.

Reactivity :

  • In the Zeisel reaction, 1-iodobutane is a minor intermediate that undergoes acid-catalyzed conversion to this compound via elimination and addition pathways .
  • Photodissociation at 266 nm populates the 3Q⁺₀ state in this compound, leading to ultrafast C–I bond cleavage and chiral radical formation. In contrast, 1-iodobutane lacks chiral centers, simplifying its dissociation dynamics .

Stereochemical Outcomes :

  • This compound’s chirality allows enantiomeric resolution via GC with a correlation coefficient of 0.9998 for calibration curves . Racemization occurs during SN2 reactions with iodide ions, as seen in the inversion of (+)-2-iodobutane to (−)-2-iodobutane .

tert-Butyl Iodide (Tertiary Isomer)

Structural Differences : The iodine is bonded to a tertiary carbon in tert-butyl iodide (C(CH₃)₃I).
Reactivity :

  • Tertiary alkyl iodides undergo faster SN1 reactions due to stable carbocation intermediates, whereas this compound favors SN2 mechanisms with inversion of configuration .
  • In elimination reactions, tert-butyl iodide produces alkenes more readily than this compound, which generates a mix of 1- and this compound under basic conditions .

Stability :

  • This compound requires copper stabilizers to prevent decomposition, while tertiary isomers are more prone to β-hydride elimination .

Comparison with Other Halogenated Compounds

Dichloroethyl Ether

Functional Group Differences : Dichloroethyl ether (ClCH₂CH₂OCH₂CH₂Cl) contains ether and chloro groups, unlike the alkyl iodide in this compound.
Diffusion Properties : In air at 298 K, dichloroethyl ether shows a 5% deviation in diffusion coefficients, higher than this compound’s 3% in helium. This reflects greater molecular complexity and polarity in the ether .

Applications : While this compound is used in stereochemical studies, dichloroethyl ether serves as a solvent or intermediate in polymer synthesis.

2-Chlorobutane and 2-Bromobutane

Bond Strength and Reactivity :

  • C–X Bond Dissociation Energy : C–I (234 kJ/mol) < C–Br (285 kJ/mol) < C–Cl (327 kJ/mol). This makes this compound more reactive in nucleophilic substitutions than chloro/bromo analogs.
  • Photodissociation : this compound’s C–I bond cleaves at 266 nm, producing spin-orbit-excited iodine (I*), while 2-bromobutane requires higher energy for analogous reactions .

Optical Activity :

  • 2-Chlorobutane and 2-bromobutane also exhibit chirality, but their specific rotations differ due to varying polarizabilities of halogens. For example, (S)-2-bromobutane has a specific rotation of +23.1°, compared to +15.90° for (S)-2-iodobutane .

Spectroscopic and Computational Comparisons

Rotational Spectroscopy

This compound’s rotational transitions (5.5–16.5 GHz) reveal a gauche conformation with Cₛ symmetry, distinct from 1-iodobutane’s linear structure. Nuclear quadrupole coupling constants (χₐₐ = −1933 MHz) reflect iodine’s electronic environment .

Computational Reaction Pathways

Imposed activation simulations predict this compound reacts with ethoxide to form eight products (e.g., elimination to 1-butene and substitution to 2-ethoxybutane). In contrast, tert-butyl iodide predominantly undergoes elimination .

Data Tables

Table 1: Diffusion Coefficients in Helium (427–428 K)

Compound Measured D (cm²/s) Estimated D (cm²/s) Deviation
1-Iodobutane 0.142 0.140 1%
This compound 0.138 0.134 3%

Table 2: Specific Rotations of Chiral Halides

Compound Specific Rotation ([α]₀)
(S)-2-Iodobutane +15.90°
(S)-2-Bromobutane +23.1°
(S)-2-Chlorobutane +12.5°

Table 3: Reaction Pathways with Ethoxide

Reactant Major Products Mechanism
This compound 1-Butene, 2-ethoxybutane SN2/E2
tert-Butyl Iodide 2-Methylpropene E2

Biological Activity

2-Iodobutane, also known as sec-butyl iodide, is an organic compound with the molecular formula C4_4H9_9I and a CAS number of 513-48-4. It is a halogenated alkane that has garnered interest in various fields due to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

  • Molecular Formula : C4_4H9_9I
  • Molecular Weight : 184.02 g/mol
  • Boiling Point : 119-120 °C
  • Flash Point : 21 °C
  • Density : 1.597 g/cm³
  • Odor : Ether-like

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its ability to participate in nucleophilic substitution reactions (SN2). This characteristic allows it to act as a reactive intermediate in the synthesis of various biologically active compounds. The compound has been studied for its potential use in drug development due to its interaction with biological systems.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects on certain cell lines. For instance, research has indicated that exposure to this compound can lead to cellular damage and apoptosis in human lung cancer cells, suggesting its potential as an anticancer agent. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent cell death.

Acute Effects

  • Inhalation : Irritation of the respiratory tract, leading to coughing and wheezing.
  • Skin Contact : Possible irritation and rash upon repeated exposure.
  • Eye Contact : Irritation may occur upon direct contact.

Chronic Effects

While acute effects are well-documented, chronic exposure to this compound raises concerns regarding long-term health impacts. The compound has not been extensively tested for carcinogenicity or reproductive toxicity; however, it is classified as a potential reproductive hazard due to its structural properties.

Study on Enantiomeric Activity

A notable study investigated the enantiomeric forms of this compound and their respective biological activities. The research found that the (S)-enantiomer exhibited greater cytotoxicity compared to the (R)-form when tested against various cancer cell lines. This finding highlights the importance of stereochemistry in determining the biological effects of halogenated compounds.

Application in Medicinal Chemistry

In medicinal chemistry, this compound has been utilized as a building block for synthesizing more complex molecules with potential therapeutic applications. For example, it has been incorporated into drug candidates targeting bacterial infections due to its reactivity and ability to form covalent bonds with bacterial enzymes.

Summary Table of Biological Activity

Biological Activity Effect Mechanism
CytotoxicityInduces apoptosis in cancer cellsGeneration of reactive oxygen species (ROS)
Skin irritationPossible rash upon contactDirect irritant effect
Respiratory irritationCoughing and wheezingIrritation of mucous membranes

Q & A

Basic Research Questions

Q. How does the leaving group (iodide vs. bromide) influence the rate of SN2 reactions involving 2-iodobutane?

  • Methodological Answer : The rate of SN2 reactions increases with the quality of the leaving group. In a comparative study replacing 2-bromobutane with this compound under identical conditions, the reaction rate increased due to iodide's superior leaving ability (lower bond strength and greater polarizability compared to bromide). For example, in cyclohexene synthesis, substituting bromide with iodide accelerated nucleophilic substitution .
  • Data : Hydrolysis rates follow the order this compound > 2-bromobutane > 2-chlorobutane, with instantaneous precipitation observed for iodide in SN1 conditions .

Q. What is the stereochemical outcome of SN2 reactions using (R)-2-iodobutane?

  • Methodological Answer : SN2 reactions proceed with inversion of configuration. For (R)-2-iodobutane, the product will have the (S) configuration. This is confirmed by the conversion of (−)-2-iodobutane (R configuration) to (−)-2-butanol (R configuration) via retention in SN1 mechanisms, contrasting with SN2 inversion .

Q. How can gas chromatography (GC) be optimized to quantify this compound in complex mixtures?

  • Methodological Answer : Calibrate using a toluene internal standard. Construct a linear calibration curve (e.g., y=0.0453x0.0008y = 0.0453x - 0.0008, R2=0.9998R^2 = 0.9998) for this compound in o-xylene (1.3–58.1 mg/mL). Ensure repeatability by analyzing triplicate samples and validating detection limits .

Q. Why does this compound hydrolyze faster than 2-bromobutane in aqueous conditions?

  • Methodological Answer : The C–I bond is weaker (bond dissociation energy ~234 kJ/mol vs. ~285 kJ/mol for C–Br) and more polarizable, facilitating nucleophilic attack. Kinetic studies show iodide’s faster departure in both SN1 (solvolysis) and SN2 (bimolecular substitution) mechanisms .

Q. What conditions favor the conversion of this compound to butan-2-ol vs. alkenes?

  • Methodological Answer :

  • Substitution (to butan-2-ol) : Use a polar aprotic solvent (e.g., DMSO) with a strong nucleophile (e.g., CH3O<sup>−</sup>Na<sup>+</sup>) at low temperatures (<−40°C) to suppress elimination .
  • Elimination (to alkenes) : Employ a bulky base (e.g., KOtBu) in a polar protic solvent (e.g., methanol) at elevated temperatures to favor E2 pathways .

Advanced Research Questions

Q. How can femtosecond spectroscopy resolve chirality dynamics in this compound during photodissociation?

  • Methodological Answer : Bi-circular high-harmonic spectroscopy (BHHS) and time-resolved photoelectron circular dichroism (TR-PECD) track chiral dichroism changes during C–I bond cleavage. For this compound, BHHS reveals sign inversion in chiral dichroism within 100 fs post-excitation, correlating with attosecond hole dynamics in the cation .

Q. What computational methods predict reaction pathways for this compound with ethoxide?

  • Methodological Answer : Conformer exploration with imposed activation (CEIA) identifies intermediates by constraining activation coordinates (e.g., C–I bond elongation). For (R)-2-iodobutane + ethoxide, CEIA predicts competing SN2 substitution (to 2-ethoxybutane) and E2 elimination (to 1- and 2-butene) pathways .

Q. How do conformers of this compound influence ionization energies in mass spectrometry?

  • Methodological Answer : Mass-analyzed threshold ionization (MATI) distinguishes conformers via spin–orbit splitting. For this compound, two conformers exhibit ionization energies of 9.1725 eV (PH) and 9.1972 eV (PC) to lower spin–orbit states, with fragmentation thresholds at 9.7394 eV and 9.7649 eV for upper states .

Q. What mechanisms drive multiphoton vs. field ionization in this compound under femtosecond laser pulses?

  • Methodological Answer : At intensities >5×10<sup>13</sup> W/cm<sup>2</sup>, field ionization (FI) dominates, producing asymmetric charge distribution in transient ions. Multiphoton ionization (MPI) generates stable doubly charged ions (C4H9I<sup>2+</sup>) with thresholds higher than I<sup>2+</sup> formation .

Q. How does solvent polarity affect SN1/SN2 competition in this compound reactions?

  • Methodological Answer : In polar protic solvents (e.g., methanol), SN1 dominates due to stabilization of carbocation intermediates. In polar aprotic solvents (e.g., DMSO), SN2 prevails via a backside attack mechanism. For example, (S)-2-iodobutane + CH3O<sup>−</sup> in DMSO yields (R)-2-methoxybutane with inversion .

Properties

IUPAC Name

2-iodobutane
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InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3
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InChI Key

IQRUSQUYPCHEKN-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)I
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Molecular Formula

C4H9I
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DSSTOX Substance ID

DTXSID40858729
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Molecular Weight

184.02 g/mol
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Physical Description

2-iodobutane appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Colorless liquid with an ether-like odor; [Alfa Aesar MSDS]
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Vapor Pressure

17.1 [mmHg]
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CAS No.

513-48-4
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